Ammonium acetate

Description

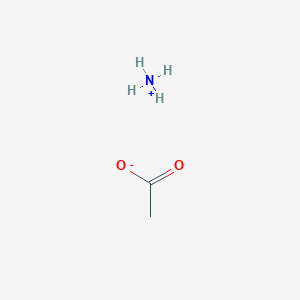

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2.H3N, C2H7NO2 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023873 | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses., Dry Powder; Liquid, White deliquescent solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE., 148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.17 AT 20 °C/4 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00014 [mmHg] | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS OR CRYSTALLINE MASSES, WHITE CRYSTALS | |

CAS No. |

631-61-8 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRE756S6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

237.2 °F (USCG, 1999), 114 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Ammonium Acetate Buffer: Properties, Preparation, and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

Ammonium acetate (CH₃COONH₄) is a salt of a weak acid (acetic acid) and a weak base (ammonia). In solution, it establishes an equilibrium, making it a widely utilized buffer in various scientific applications, including drug formulation, high-performance liquid chromatography (HPLC), mass spectrometry, and protein purification.[1][2][3] Its volatility is a key advantage, allowing it to be removed by lyophilization, leaving behind a non-buffered sample. This guide provides an in-depth look at the physicochemical properties, preparation protocols, and experimental determination of the pKa values relevant to the ammonium acetate buffer system.

Core Concepts: The Dual pKa Nature of Ammonium Acetate Buffer

Unlike a simple buffer made from a weak acid and its conjugate base, the ammonium acetate system is composed of a weak acid (acetic acid, CH₃COOH) and a weak base (ammonia, NH₃), which exist in equilibrium with their respective conjugate partners (acetate, CH₃COO⁻ and ammonium, NH₄⁺).

Therefore, the buffering capacity of ammonium acetate is not defined by a single pKa but is instead governed by the pKa values of its two active components: the acetic acid/acetate pair and the ammonium/ammonia pair.

-

Acetic Acid (CH₃COOH): A weak acid that dissociates to form acetate (CH₃COO⁻) and a proton (H⁺).

-

Ammonium Ion (NH₄⁺): The conjugate acid of ammonia (NH₃), which can donate a proton.

The relevant equilibria in solution are:

-

CH₃COOH ⇌ H⁺ + CH₃COO⁻

-

NH₄⁺ ⇌ H⁺ + NH₃

Due to these two equilibria, ammonium acetate buffer exhibits significant buffering capacity in two pH regions: one acidic range around the pKa of acetic acid and one basic range around the pKa of the ammonium ion. The pH of a solution of ammonium acetate in pure water is approximately neutral (around 7.0) because the pKa of acetic acid and the pKb of ammonia are nearly identical.[4][5][6]

Quantitative Data Presentation

The key dissociation constants that define the ammonium acetate buffer system are summarized below. These values are crucial for calculating buffer composition and predicting its behavior at different pH levels.

| Compound/Ion | Constant | Value (at 25°C) | Reference |

| Acetic Acid (CH₃COOH) | pKa | 4.76 | [4][5] |

| Ammonium Hydroxide (NH₄OH) | pKb | 4.75 | [4][5] |

| Ammonium Ion (NH₄⁺) | pKa | 9.25 | [4] |

Note: The pKa of the ammonium ion is calculated from the pKb of ammonium hydroxide using the relationship pKa + pKb = 14.[4]

Experimental Protocols

Protocol for Preparation of 100 mM Ammonium Acetate Buffer (pH 5.0)

This protocol details the preparation of 1 L of a 100 mM ammonium acetate buffer, a common concentration for applications like HPLC.[7][8]

Materials:

-

Ammonium acetate (CH₃COONH₄), formula weight: 77.08 g/mol

-

High-purity water (e.g., HPLC grade)

-

Glacial acetic acid (~17.4 M) or a diluted solution (e.g., 1 M)

-

Ammonium hydroxide (~14.8 M) or a diluted solution (e.g., 1 M)

-

Calibrated pH meter

-

1 L volumetric flask

-

Beakers and magnetic stirrer

-

0.22 µm membrane filter

Procedure:

-

Weigh Salt: Weigh out 7.71 g of ammonium acetate (for a 100 mM solution).

-

Dissolve: Transfer the salt to a beaker containing approximately 800 mL of high-purity water. Stir until fully dissolved.

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Acidify: Slowly add drops of diluted acetic acid to the solution while monitoring the pH. Continue until the pH reaches the target value of 5.0. If the pH drops below the target, add drops of diluted ammonium hydroxide to adjust it back.

-

Final Volume: Carefully transfer the solution into a 1 L volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer.

-

Dilute to Mark: Add high-purity water to bring the final volume to the 1 L mark.

-

Filter: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates, which is especially critical for HPLC applications.[7]

-

Storage: Store the buffer in a clean, sealed container. Since bacteria can grow in low-organic-content buffers, it is recommended to prepare it fresh.[7]

Caption: Workflow for preparing ammonium acetate buffer.

Protocol for Experimental pKa Determination via Potentiometric Titration

This method can be used to experimentally verify the pKa of acetic acid or the ammonium ion within the buffer system. The principle involves monitoring the pH of a solution as a strong base (for the acid) or a strong acid (for the base) is added incrementally. The pKa is the pH at the half-equivalence point.[9][10]

Materials:

-

0.1 M Acetic Acid solution

-

0.1 M NaOH solution (standardized)

-

Calibrated pH meter

-

Buret

-

Beaker and magnetic stirrer

Procedure:

-

Setup: Place 50 mL of the 0.1 M acetic acid solution into a beaker with a magnetic stir bar.

-

Initial pH: Immerse the calibrated pH electrode and record the initial pH of the solution.

-

Titration: Fill a buret with the standardized 0.1 M NaOH solution. Add the NaOH in small, precise increments (e.g., 0.5-1.0 mL).

-

Record Data: After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Equivalence Point: Continue adding titrant and recording data. The pH will change slowly at first, then rapidly near the equivalence point, and then slowly again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[9]

-

Determine the equivalence point, which is the point of maximum slope on the curve (the center of the steep rise). This can be found using the first or second derivative of the plot.

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[10]

-

Caption: Experimental workflow for pKa determination.

Signaling Pathways and Logical Relationships

The equilibrium of the ammonium acetate buffer system is foundational to its function. The diagram below illustrates the central role of the hydrogen ion (proton) in linking the two conjugate acid-base pairs. The pH of the solution dictates the position of both equilibria simultaneously.

Caption: Equilibrium relationships in ammonium acetate buffer.

References

- 1. vinipul.com [vinipul.com]

- 2. vinipul.com [vinipul.com]

- 3. What Are the Common Uses of Ammonium Acetate | formula, price [amizaraspecialitychemicals.co.in]

- 4. the pka of acetic acid and pkb of ammonium hydroxide are 4.76 and 4.7 - askIITians [askiitians.com]

- 5. The `pK_(a)` of acetic acid and `pK_(b)` of ammonium hydroxide are `4.76` and `4.75` respectively. Calculate the pH of ammonium acetate solution. [allen.in]

- 6. youtube.com [youtube.com]

- 7. chiraltech.com [chiraltech.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

ammonium acetate buffer system working principle

An In-depth Technical Guide to the Ammonium Acetate Buffer System

Core Principle and Mechanism of Action

The ammonium acetate buffer system is a widely utilized volatile buffer solution in various scientific disciplines, particularly in mass spectrometry, chromatography, and drug development. Its efficacy lies in the equilibrium between a weak acid, acetic acid (CH₃COOH), and a weak base, ammonium hydroxide (NH₄OH). The buffering capacity is centered around the pKa values of its constituent ions: the ammonium ion (NH₄⁺, pKa ≈ 9.25) and the acetate ion (CH₃COO⁻, pKa ≈ 4.76).

The working principle is governed by the following equilibrium reactions:

-

Acetic Acid Dissociation: CH₃COOH ⇌ H⁺ + CH₃COO⁻

-

Ammonia/Ammonium Equilibrium: NH₃ + H₂O ⇌ NH₄OH ⇌ NH₄⁺ + OH⁻

When an acid is introduced into the system, the acetate ions act as a proton sink, shifting the equilibrium of the acetic acid dissociation to the left. Conversely, upon the addition of a base, the ammonium ions donate a proton, shifting the ammonium equilibrium to the left and neutralizing the excess hydroxide ions. This dynamic interplay allows the buffer to resist significant changes in pH.

A key feature of the ammonium acetate buffer is its volatility. Both acetic acid and ammonia are volatile compounds, allowing the buffer to be removed by lyophilization or evaporation. This property is particularly advantageous in applications where the presence of non-volatile salts would interfere with downstream analysis, such as in mass spectrometry where salt adduction can suppress the analyte signal.

Quantitative Data Summary

The following tables summarize key quantitative data for the ammonium acetate buffer system.

| Physicochemical Properties | Value |

| pKa of Acetic Acid (25 °C) | 4.76 |

| pKa of Ammonium Ion (25 °C) | 9.25 |

| Effective pH Range | 3.8 - 5.8 and 8.2 - 10.2 |

| Molar Mass of Ammonium Acetate | 77.08 g/mol |

| Appearance | White, hygroscopic crystalline solid |

| Solubility in Water | 148 g/100 mL (20 °C) |

| Concentration vs. pH and Conductivity (at 25 °C) | ||

| Concentration (mM) | Approximate pH | Approximate Conductivity (µS/cm) |

| 10 | 7.0 | 1,200 |

| 50 | 7.0 | 5,500 |

| 100 | 7.0 | 10,200 |

| 500 | 7.0 | 38,000 |

Experimental Protocols

Preparation of 10 mM Ammonium Acetate Buffer (pH 7.0)

Materials:

-

Ammonium acetate (CH₃COONH₄), ≥98% purity

-

Glacial acetic acid (CH₃COOH)

-

Ammonium hydroxide (NH₄OH) solution (28-30%)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Sterile glassware (beaker, volumetric flask, graduated cylinders)

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Procedure:

-

Weighing: Accurately weigh 0.7708 g of ammonium acetate.

-

Dissolving: Transfer the ammonium acetate to a 1 L beaker containing approximately 800 mL of high-purity water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

-

pH Adjustment:

-

Place the calibrated pH electrode into the solution.

-

Monitor the pH. The initial pH of the dissolved ammonium acetate will be close to 7.0.

-

If the pH is above 7.0, add glacial acetic acid dropwise until the pH reaches 7.0.

-

If the pH is below 7.0, add ammonium hydroxide solution dropwise until the pH reaches 7.0.

-

-

Final Volume: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to bring the final volume to the 1 L mark.

-

Filtration: For applications requiring high purity, such as HPLC or cell culture, filter the buffer solution through a 0.22 µm sterile filter to remove any particulate matter.

-

Storage: Store the buffer in a tightly sealed, sterile container at 4 °C. The buffer is typically stable for several weeks.

Application in High-Performance Liquid Chromatography (HPLC)

Context: Ammonium acetate is frequently used as a mobile phase component in reversed-phase HPLC, especially when coupled with mass spectrometry (LC-MS), for the analysis of biomolecules like peptides and proteins.

Methodology:

-

Mobile Phase Preparation:

-

Aqueous Component (Mobile Phase A): Prepare a 10 mM ammonium acetate solution in high-purity water, adjusted to the desired pH (e.g., pH 6.8) as described in the protocol above.

-

Organic Component (Mobile Phase B): Prepare a solution of 10 mM ammonium acetate in a mixture of acetonitrile and water (e.g., 90:10 v/v), adjusted to the same pH as Mobile Phase A.

-

-

System Equilibration:

-

Install the appropriate reversed-phase column (e.g., C18) into the HPLC system.

-

Purge the system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and previous solvents.

-

Equilibrate the column by running the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved on the detector.

-

-

Sample Injection and Gradient Elution:

-

Dissolve the analyte (e.g., a peptide mixture) in the initial mobile phase composition.

-

Inject a defined volume of the sample onto the column.

-

Initiate the gradient elution program. A typical gradient might be:

-

0-5 min: 5% B

-

5-45 min: Linear gradient from 5% to 60% B

-

45-50 min: Linear gradient from 60% to 95% B

-

50-55 min: Hold at 95% B (column wash)

-

55-60 min: Return to 5% B (re-equilibration)

-

-

-

Detection:

-

Monitor the column eluent using a suitable detector, such as a UV detector at 214 nm for peptides, or a mass spectrometer.

-

The volatile nature of the ammonium acetate buffer ensures that it does not interfere with the ionization process in the mass spectrometer.

-

Visualizations

Caption: Chemical equilibria of the ammonium acetate buffer system.

Caption: A typical workflow for using ammonium acetate buffer in HPLC.

The Versatility of Ammonium Acetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium acetate, a simple yet remarkably versatile reagent, holds a significant position in the arsenal of synthetic organic chemists. Its utility extends beyond its common role as a buffer; it serves as a crucial catalyst, a nitrogen source, and a key component in a multitude of named reactions, facilitating the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the multifaceted roles of ammonium acetate in organic synthesis, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights visualized through signaling pathway diagrams. Its affordability, mildness, and effectiveness make it an attractive choice in various synthetic endeavors, from the synthesis of pharmaceuticals to the construction of novel materials.[1][2][3]

Ammonium Acetate as a Catalyst and Reagent

Ammonium acetate's efficacy stems from its ability to act as both a weak acid and a weak base, allowing it to participate in and catalyze a variety of reactions.[2] It is a readily available, inexpensive, and environmentally benign reagent.[4] In many applications, it serves as a convenient in situ source of ammonia, mitigating the need to handle gaseous ammonia directly.[4]

Key Applications:

-

Source of Ammonia: In numerous reactions, ammonium acetate provides the necessary nitrogen atom for the formation of amines and heterocycles.[2][5]

-

Catalyst: It effectively catalyzes condensation reactions, such as the Knoevenagel and Mannich reactions, by promoting the formation of key intermediates.[1][6]

-

Buffering Agent: While its buffering capacity at neutral pH is debated, it is often used to maintain a stable pH in certain reaction media, influencing reaction rates and selectivity.[5][7][8][9] In high-performance liquid chromatography (HPLC), it is a common mobile phase additive.[5]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines and pyridines, which are prevalent scaffolds in many biologically active compounds. Ammonium acetate plays a dual role in this reaction, acting as both the nitrogen source for the pyridine ring and as a catalyst.[10][11]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, an aldehyde condenses with two equivalents of a β-ketoester in the presence of ammonium acetate. The ammonium acetate provides ammonia, which reacts with one equivalent of the β-ketoester to form an enamine intermediate. The aldehyde reacts with the other equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine product.

Caption: Hantzsch Pyridine Synthesis Pathway.

Quantitative Data

| Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | None (on-water) | Water | 70 | 1-2 | 90-95 | [12] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ceric Ammonium Nitrate | Solvent-free | RT | 1-2.5 | 92 | [13] |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ceric Ammonium Nitrate | Solvent-free | RT | 2.5 | 85 | [13] |

| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | Aqueous micelles (SDS) | - | - | 96 | [10] |

Experimental Protocol

"On-Water" Synthesis of Hantzsch 1,4-Dihydropyridines [12]

-

To a round-bottom flask, add an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).

-

Add water (2 mL) to the mixture.

-

Stir the reaction mixture vigorously at 70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a few drops of ethanol to facilitate the granulation of the product.

-

Add crushed ice to the reaction mixture to precipitate the solid product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the 1,4-dihydropyridine derivative.

Strecker Amino Acid Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones.[14] Ammonium acetate, in conjunction with a cyanide source, provides the amino and cyano functionalities required for the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[14][15][16]

Reaction Mechanism

The reaction initiates with the formation of an imine from the reaction of the aldehyde with ammonia (from ammonium acetate). Cyanide then attacks the imine carbon to form an α-aminonitrile. Finally, hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding amino acid.

References

- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 2. echemcom.com [echemcom.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Pyrimidines with Ammonium Acetate as Nitrogen Source Under Solvent‐Free Conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lclane.net [lclane.net]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Addressing a Common Misconception: Ammonium Acetate as Neutral pH "Buffer" for Native Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Solved Experiment 1: Hantzsch Pyridine Synthesis: | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Strecker Synthesis [organic-chemistry.org]

The Versatility of Ammonium Acetate: A Technical Guide to its Catalytic Role in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium acetate, a simple salt of a weak acid and a weak base, has emerged as a remarkably versatile and eco-friendly catalyst in a multitude of organic transformations.[1][2][3][4][5] Its efficacy, mild reaction conditions, and cost-effectiveness have positioned it as a valuable tool in the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules. This technical guide provides an in-depth exploration of the catalytic applications of ammonium acetate, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Catalytic Principles of Ammonium Acetate

Ammonium acetate's catalytic activity often stems from its in-situ decomposition into ammonia and acetic acid.[6][7][8] This dual-functionality allows it to act as both a Brønsted acid and a source of ammonia, facilitating reactions that require both acidic catalysis and a nitrogen source.[6][7][8] This inherent buffering capacity also helps in maintaining a stable pH, which can be crucial for reaction consistency and product yield.[1] The use of ammonium acetate aligns with the principles of green chemistry due to its low toxicity, biodegradability, and ability to promote reactions under mild and often solvent-free conditions.[1][9][10]

Synthesis of Imidazole Derivatives

Ammonium acetate plays a pivotal role in the synthesis of substituted imidazoles, a class of heterocyclic compounds with significant pharmacological properties. It often serves as both the catalyst and the nitrogen source in multicomponent reactions.[6][7]

Synthesis of 2,4,5-Triaryl-1H-imidazoles

A common method involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an excess of ammonium acetate.[6][7] The reaction is believed to be catalyzed by the acetic acid generated from the decomposition of ammonium acetate.[6][7]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole [6]

-

A mixture of benzaldehyde (10 mmol, 1.06 g), benzil (10 mmol, 2.10 g), and ammonium acetate (50 mmol, 3.85 g) is refluxed with stirring in ethanol (volume not specified).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion (typically 40 minutes), the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-water to precipitate the solid product.

-

The precipitate is collected by filtration, washed with water, and dried to afford the crude 2,4,5-triaryl-1H-imidazole.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Effect of Ammonium Acetate Molar Ratio on Yield [6]

| Benzil : Ammonium Acetate Molar Ratio | Yield (%) |

| 1 : 2 | ~32 |

| 1 : 4 | ~60 |

| 1 : 8 | >70 |

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), which are known for their cardiovascular applications.[11] Ammonium acetate serves as the nitrogen donor in this reaction.[11] An eco-friendly "on-water" protocol has been developed, highlighting the green chemistry aspects of using ammonium acetate.[9]

Experimental Protocol: "On-Water" Hantzsch Synthesis of 1,4-Dihydropyridines [9]

-

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice.

-

The solid product is collected by filtration, washed with water, and crystallized from aqueous ethanol if necessary.

Quantitative Data: Synthesis of Various 1,4-Dihydropyridines [9]

| Aldehyde | Time (min) | Yield (%) |

| 4-Methylbenzaldehyde | 60 | 94 |

| 4-Chlorobenzaldehyde | 45 | 96 |

| 4-Nitrobenzaldehyde | 30 | 98 |

| Thiophene-2-carboxaldehyde | 60 | 90 |

| Cinnamaldehyde | 90 | 85 |

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[12] Ammonium acetate is an effective catalyst for this transformation, often providing milder conditions compared to other bases.[2][13] The acetate ion acts as a mild base to deprotonate the active methylene compound, while the ammonium ion can activate the carbonyl group.[2]

Experimental Protocol: Ammonium Acetate Catalyzed Knoevenagel Condensation [13]

-

In a 50 mL beaker, combine an aromatic aldehyde (e.g., benzaldehyde, 0.01 mol) and an active methylene compound (e.g., malononitrile, 0.01 mol).

-

Add a catalytic amount of ammonium acetate (e.g., a pinch).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).

Quantitative Data: Knoevenagel Condensation of Various Aldehydes with Malononitrile

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs), which are of interest in medicinal chemistry.[14] While not always the primary catalyst, ammonium acetate and its derivatives, such as diisopropylethylammonium acetate (DIPEAc), have been shown to promote this reaction effectively, often under mild, room-temperature conditions.[15][16]

Experimental Protocol: DIPEAc-Promoted Biginelli Reaction [15]

-

A mixture of an aldehyde (3 mmol), ethyl acetoacetate or ethyl cyanoacetate (3 mmol), and urea or thiourea (3.2 mmol) is stirred in diisopropylethylammonium acetate (DIPEAc) (4 mL) at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up (details may vary but often involve extraction and solvent evaporation).

-

The crude product is purified, typically by recrystallization.

Quantitative Data: DIPEAc-Promoted Synthesis of DHPMs [15]

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Time (h) | Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 94 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2.0 | 96 |

| Benzaldehyde | Ethyl cyanoacetate | Thiourea | 3.0 | 92 |

| 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Thiourea | 3.5 | 90 |

Synthesis of Other Heterocycles

Ammonium acetate's utility extends to the synthesis of various other heterocyclic systems.

Pyrano[3,2-c]chromene Derivatives

Ammonium acetate catalyzes the one-pot, three-component condensation of 4-hydroxycoumarin, an aldehyde, and malononitrile to afford pyrano[3,2-c]chromene derivatives.[17][18] These compounds are of interest for their potential biological activities.[17]

Experimental Protocol: Synthesis of Pyrano[3,2-c]chromenes [18]

-

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and ammonium acetate (15 mol%, 0.15 mmol, 11.7 mg) in ethanol (5 mL) is refluxed.

-

The reaction is monitored by TLC.

-

Upon completion, the product is isolated and purified.

Quantitative Data: Synthesis of Pyrano[3,2-c]chromenes [17]

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 25 | 94 |

| 4-Chlorobenzaldehyde | 20 | 96 |

| 4-Nitrobenzaldehyde | 15 | 98 |

| 2-Naphthylaldehyde | 30 | 92 |

Conclusion

Ammonium acetate is a powerful and versatile catalyst in organic synthesis, offering a green and efficient alternative for the construction of a diverse range of valuable molecules. Its dual role as a catalyst and a reagent, coupled with its operational simplicity and cost-effectiveness, makes it an indispensable tool for researchers in both academic and industrial settings. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical application of ammonium acetate in the synthesis of imidazoles, dihydropyridines, and other important heterocyclic frameworks. As the demand for sustainable chemical processes grows, the utility of ammonium acetate as a catalyst is poised to expand even further.

References

- 1. vinipul.com [vinipul.com]

- 2. Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate - Kands [kandschemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Ammonium Acetate: Properties, Production and Uses. [allen.in]

- 6. echemcom.com [echemcom.com]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-<i>c</i>]chromene derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acetate (NH₄CH₃CO₂) is a widely utilized chemical compound in various scientific and industrial applications, including in pharmaceuticals, chemical analysis, and as a food additive.[1][2][3] It is a salt formed from the reaction of a weak acid, acetic acid, and a weak base, ammonia.[1][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of ammonium acetate, complete with experimental protocols and visual representations of its application in chemical synthesis.

Physical Properties

Ammonium acetate is a white, crystalline, and hygroscopic solid, meaning it readily absorbs moisture from the air.[1][5][6] This property necessitates storage in a tightly sealed container to prevent deliquescence.[5] It possesses a slight acetic odor.[4][7]

Summary of Quantitative Physical Data

The key physical properties of ammonium acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molar Mass | 77.083 g·mol⁻¹ | [4][6][8] |

| Appearance | White, deliquescent solid crystals | [6][8][9] |

| Odor | Slightly acetic acid-like | [4][6] |

| Melting Point | 113 °C (235 °F; 386 K) | [4][6] |

| Decomposition Temperature | Decomposes above 144°C | [4] |

| Density | 1.17 g/cm³ (at 20 °C) | [4][6] |

| Solubility in Water | 102 g/100 mL (0 °C)143 g/100 mL (20 °C)533 g/100 mL (80 °C) | [4][6] |

| Solubility in Other Solvents | Soluble in alcohol, acetone, and liquid ammonia. | [4][6] |

| pH (0.5 M aqueous solution) | 7.0 | [10] |

| Crystal Structure | Orthorhombic | [6] |

Chemical Properties

Ammonium acetate's chemical behavior is largely defined by its nature as a salt of a weak acid and a weak base.

-

Acid-Base Properties : In aqueous solution, ammonium acetate dissociates into ammonium (NH₄⁺) and acetate (CH₃COO⁻) ions. Due to the similar acid and base dissociation constants of the ammonium and acetate ions, a solution of ammonium acetate has a relatively neutral pH of approximately 7.0.[4][5][10] This characteristic makes it a useful buffering agent.[4]

-

Thermal Decomposition : Upon heating, ammonium acetate decomposes to form acetamide and water.[9] Further heating can lead to the formation of acetonitrile.[7] NH₄CH₃CO₂ → CH₃C(O)NH₂ + H₂O

-

Volatility : A key property of ammonium acetate is its volatility at low pressures.[5][9] This makes it a preferred buffer in applications like mass spectrometry, as it can be easily removed under vacuum, preventing instrument contamination.[5]

-

Synthesis : Ammonium acetate is typically produced by the neutralization of acetic acid with either ammonia or ammonium carbonate.[4][6][11] CH₃COOH + NH₃ → NH₄CH₃CO₂ 2CH₃COOH + (NH₄)₂CO₃ → 2NH₄CH₃CO₂ + H₂O + CO₂

Experimental Protocols

Determination of Melting Point (Capillary Method for a Hygroscopic Solid)

Given the hygroscopic nature of ammonium acetate, special precautions are necessary when determining its melting point.

Materials:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Glass capillary tubes (one end sealed)

-

Ammonium acetate sample, finely powdered and dried

-

Mortar and pestle

-

Dessicator for sample storage

Procedure:

-

Sample Preparation: Ensure the ammonium acetate sample is thoroughly dry by storing it in a desiccator. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[11]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom. Repeat until the packed sample height is approximately 2-3 mm.[12]

-

Sealing the Capillary (for hygroscopic samples): To prevent the absorption of atmospheric moisture during heating, the open end of the capillary tube should be sealed. This can be done by carefully heating the open end in the flame of a Bunsen burner until the glass melts and seals the opening.[11][13]

-

Melting Point Measurement:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.[14]

-

Then, adjust the heating rate to a slow ramp of approximately 1-2°C per minute to ensure accurate determination.[11][14]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[12] For pure substances, this range should be narrow.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water at a specific temperature.

Materials:

-

Ammonium acetate

-

Distilled or deionized water

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical method for determining the concentration of the dissolved ammonium acetate (e.g., titration, HPLC).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of ammonium acetate to a known volume of distilled water in a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period (typically 24 hours or longer) to ensure that equilibrium is reached between the dissolved and undissolved solute.[15]

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Analysis: Accurately dilute the filtered, saturated solution with a known volume of solvent. Determine the concentration of ammonium acetate in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of ammonium acetate in grams per 100 mL of water based on the determined concentration and the dilution factor.

Visualization of an Experimental Workflow: Hantzsch Pyridine Synthesis

Ammonium acetate serves as the nitrogen source in the Hantzsch pyridine synthesis, a multi-component reaction used to produce dihydropyridine derivatives.[8] These compounds are significant in the pharmaceutical industry, with some acting as calcium channel blockers.[8] The general workflow is depicted below.

Caption: Workflow of the Hantzsch Pyridine Synthesis using ammonium acetate.

References

- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 4. biotech.ufl.edu [biotech.ufl.edu]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. Khan Academy [khanacademy.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Solubility of Ammonium Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonium acetate in various organic solvents, a critical parameter in pharmaceutical formulations, organic synthesis, and biochemical assays. This document collates quantitative solubility data, outlines experimental methodologies for solubility determination, and presents a visual workflow for these protocols.

Core Topic: Ammonium Acetate Solubility in Organic Solvents

Ammonium acetate (CH₃COONH₄) is a versatile salt of a weak acid and a weak base, making it useful as a buffer in a variety of applications.[1] Its solubility characteristics in non-aqueous solvents are of paramount importance for professionals in drug development and organic chemistry, influencing reaction kinetics, purification processes, and formulation stability.

Quantitative Solubility Data

The solubility of ammonium acetate varies significantly with the solvent and temperature. The following tables summarize the available quantitative data to facilitate solvent selection and experimental design.

Table 1: Solubility of Ammonium Acetate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g) |

| Methanol | 15 | 7.89[1] | 7.9[2] |

| Methanol | 20 | ~143[3] | - |

| Methanol | 94.2 | 131.24[1] | - |

| Ethanol | 20 | 7.4[3] | - |

| Acetone | 19 | - | 0.34 |

| Acetone | - | Slightly Soluble[3][4] | - |

| Dimethylformamide (DMF) | 25 | - | 0.1[1] |

| Acetic Acid | 24 | - | 38.67 |

| Acetic Acid | 40.1 | - | 47.62 |

| Acetic Acid | 50.1 | - | 57.94 |

| Acetic Acid | 66 | - | 116.88 |

| Acetic Acid | 70.8 | - | 160.73 |

| Acetic Acid | 93 | - | 292.48 |

| Acetic Acid | 108 | - | 1065.6 |

| Liquid Ammonia | 25 | - | 253 |

| Sulfur Dioxide | 0 | - | 1.09 |

Table 2: Solubility of Ammonium Acetate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 102[1][4] |

| 4 | 148[1][4] |

| 20 | 143[1][4] |

| 80 | 533[1][4] |

It is important to note that the solubility of ammonium acetate generally increases with temperature in aqueous solutions.[5]

Factors Influencing Solubility

The solubility of ammonium acetate is influenced by several factors:

-

Polarity of the Solvent: As an ionic compound, ammonium acetate is most soluble in polar solvents.[5] Its solubility is significantly lower in nonpolar solvents.

-

Temperature: For many solvent systems, the solubility of ammonium acetate increases with temperature.[5]

-

Presence of Other Solutes: The presence of other salts or organic molecules can either increase or decrease the solubility of ammonium acetate through common ion effects or changes in the solvent properties.

-

pH of the Solution: The pH of the solution can affect the equilibrium between the ammonium and acetate ions and their corresponding weak acid and base, which can in turn influence solubility.[5]

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a salt in a given solvent is the equilibrium concentration method .[6][7] This method involves preparing a saturated solution and then accurately measuring the concentration of the dissolved salt.

General Protocol: Equilibrium Concentration Method

-

Sample Preparation:

-

Add an excess amount of ammonium acetate to the organic solvent of interest in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary experiments can determine the necessary equilibration time, which could be several hours.[6][7]

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred. This can be achieved through careful decantation, filtration, or centrifugation.

-

-

Concentration Measurement:

-

The concentration of ammonium acetate in the saturated solution can be determined using various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

Chromatographic Methods (e.g., HPLC): Dilute the saturated solution and analyze it using a suitable High-Performance Liquid Chromatography method to quantify the acetate or ammonium ion concentration.[6][7]

-

Spectroscopic Methods: If a suitable chromophore is present or can be derivatized, UV-Vis or other spectroscopic techniques can be employed.

-

Titration: The acetate or ammonium content can be determined by acid-base titration.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of ammonium acetate using the equilibrium concentration method.

Caption: Workflow for determining ammonium acetate solubility.

This guide provides foundational knowledge on the solubility of ammonium acetate in organic solvents, offering valuable data and methodologies for laboratory and industrial applications. Accurate determination and understanding of solubility are crucial for optimizing processes and ensuring the quality and efficacy of final products.

References

- 1. Ammonium acetate - Wikipedia [en.wikipedia.org]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. vinipul.com [vinipul.com]

- 4. Ammonium Acetate: Properties, Production and Uses. [allen.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Ammonium Acetate: A Versatile and Practical Source of Ammonia in Key Organic Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium acetate is a widely utilized reagent in organic synthesis, serving as a convenient and efficient source of ammonia for a variety of chemical transformations. Its solid, non-toxic, and easy-to-handle nature makes it a preferable alternative to gaseous ammonia or aqueous ammonium hydroxide solutions in many applications. This technical guide provides a comprehensive overview of the use of ammonium acetate as an ammonia source in four pivotal reactions: the Hantzsch Pyridine Synthesis, the synthesis of 2,4,5-triarylimidazoles (Lophine Synthesis), the Strecker Amino Acid Synthesis, and the Leuckart-Wallach Reaction. This document details experimental protocols, presents quantitative data, and illustrates reaction mechanisms to support its application in research and development.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.[1][2] These structures are of significant interest in medicinal chemistry, forming the core of several drugs, including calcium channel blockers like nifedipine.[1][3] In this reaction, ammonium acetate serves as the nitrogen donor for the formation of the dihydropyridine ring.

Experimental Protocol: "On-Water" Synthesis of Hantzsch 1,4-Dihydropyridines

This protocol describes an environmentally friendly, catalyst-free synthesis of Hantzsch dihydropyridines using water as the reaction medium.

Procedure: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, a few drops of ethanol are added to the reaction mixture to facilitate the granulation of the product, followed by the addition of crushed ice. The resulting solid product is collected by filtration, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[4]

Data Presentation: Hantzsch Synthesis of 1,4-Dihydropyridines

The following table summarizes the synthesis of various 1,4-dihydropyridine derivatives using the "on-water" protocol with different aldehydes.

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 15 | 95 |

| 4-Methylbenzaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(p-tolyl)pyridine-3,5-dicarboxylate | 15 | 94 |

| 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 20 | 92 |

| 2-Nitrobenzaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | 25 | 90 |

| Thiophene-2-carboxaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-(thiophen-2-yl)pyridine-3,5-dicarboxylate | 20 | 88 |

| Cinnamaldehyde | Diethyl 1,4-dihydro-2,6-dimethyl-4-styrylpyridine-3,5-dicarboxylate | 30 | 85 |

Signaling Pathway: Hantzsch Pyridine Synthesis

Synthesis of 2,4,5-Triarylimidazoles (Lophine Synthesis)

The synthesis of 2,4,5-triarylimidazoles, often referred to as lophine synthesis, is a multicomponent reaction where ammonium acetate provides the two nitrogen atoms required for the imidazole ring. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in a suitable solvent like glacial acetic acid.

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)

Procedure: In a round-bottom flask, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in boiling glacial acetic acid (16 mL). Add ammonium acetate (1.2 g) to the solution and reflux the mixture for 5-24 hours. Monitor the reaction's progress using TLC. After completion, pour the reaction mixture into ice-water and neutralize with sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield lophine.[5]

Data Presentation: Synthesis of Substituted 2,4,5-Triarylimidazoles

The following table illustrates the synthesis of various 2,4,5-triarylimidazole derivatives.

| 1,2-Dicarbonyl | Aldehyde | Ammonium Acetate (mol equiv) | Solvent | Yield (%) |

| Benzil | Benzaldehyde | ~15 | Glacial Acetic Acid | 46[5] |

| Benzil | 4-Chlorobenzaldehyde | ~15 | Glacial Acetic Acid | 75 |

| Benzil | 4-Methylbenzaldehyde | ~15 | Glacial Acetic Acid | 82 |

| Anisil | Benzaldehyde | ~15 | Glacial Acetic Acid | 78 |

Signaling Pathway: Lophine Synthesis

Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[6] It is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source. Ammonium acetate can be conveniently used as the source of ammonia in this reaction. The resulting α-aminonitrile is then hydrolyzed to afford the desired α-amino acid.

Experimental Protocol: One-Pot Synthesis of α-Aminonitriles

Procedure: To a solution of an aldehyde (1 mmol) and an amine (or ammonium acetate, 1.1 mmol) in a suitable solvent such as methanol or ethanol (5 mL), a cyanide source like potassium cyanide (1.2 mmol) or trimethylsilyl cyanide (1.2 mmol) is added. The reaction mixture is stirred at room temperature for a specified time (typically a few hours to overnight), with progress monitored by TLC. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to give the crude α-aminonitrile, which can be purified by chromatography or crystallization. For the synthesis of the amino acid, the crude aminonitrile is subjected to acidic or basic hydrolysis.

Data Presentation: Strecker Synthesis of α-Aminonitriles

The following table presents representative yields for the synthesis of α-aminonitriles from various aldehydes using an ammonia source and a cyanide source.

| Aldehyde | Amine Source | Cyanide Source | Solvent | Yield of α-Aminonitrile (%) |

| Benzaldehyde | Ammonium Acetate | KCN | Methanol | 85-95 |

| 4-Methylbenzaldehyde | Ammonium Acetate | KCN | Methanol | 88-96 |

| 4-Chlorobenzaldehyde | Ammonium Acetate | TMSCN | Dichloromethane | 90 |

| Isobutyraldehyde | Ammonium Acetate | NaCN | Water/Methanol | 80-90 |

Signaling Pathway: Strecker Amino Acid Synthesis

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones.[2] When ammonium acetate is used, it serves as both the ammonia source and, in its thermal decomposition to formic acid and ammonia, the reducing agent (via formate). This reaction is particularly useful for the synthesis of primary amines from carbonyl compounds.

Experimental Protocol: Reductive Amination of a Ketone

Procedure: A mixture of the ketone (1 equivalent) and ammonium formate (3-5 equivalents) is heated at a temperature of 160-185°C for several hours. The progress of the reaction can be monitored by TLC or GC. After cooling, the reaction mixture is treated with hydrochloric acid and heated to hydrolyze the intermediate formamide. The resulting solution is then made basic with a strong base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent. The organic extracts are dried and the solvent is removed to yield the crude amine, which can be purified by distillation or chromatography.

Data Presentation: Leuckart-Wallach Reaction of Various Carbonyls

The following table provides examples of primary amines synthesized via the Leuckart-Wallach reaction using an ammonium salt.

| Carbonyl Compound | Amine Source | Temperature (°C) | Yield (%) |

| Cyclohexanone | Ammonium Formate | 160-170 | 65-75 |

| Acetophenone | Ammonium Formate | 180-190 | 50-60 |

| Propiophenone | Ammonium Formate | 180-190 | 55-65 |

| 2-Pentanone | Ammonium Formate | 160-170 | 40-50 |

Signaling Pathway: Leuckart-Wallach Reaction

Conclusion

Ammonium acetate stands out as a highly effective and user-friendly source of ammonia in a range of important organic transformations. Its application in the Hantzsch pyridine synthesis, the formation of 2,4,5-triarylimidazoles, the Strecker synthesis of amino acids, and the Leuckart-Wallach reaction demonstrates its versatility. The experimental protocols and data presented herein underscore its utility in producing valuable molecular scaffolds for the pharmaceutical and chemical industries. The straightforward reaction conditions and often high yields associated with the use of ammonium acetate make it an indispensable reagent for both academic research and industrial drug development.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

The Role of Ammonium Acetate in Protein Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of ammonium acetate as a protein precipitating agent. It delves into the core principles of its mechanism of action, provides detailed experimental protocols, and presents available quantitative data to assist researchers in optimizing their protein purification and analysis workflows.

Core Principles: The Mechanism of Action

Ammonium acetate facilitates protein precipitation primarily through the "salting out" effect. This phenomenon is driven by the competition between the salt ions and the protein molecules for water molecules, which are essential for keeping the protein dissolved.[1]

The process can be understood through the following key concepts:

-

Hydration Layer: In an aqueous solution, protein molecules are surrounded by a hydration layer of water molecules. This layer prevents the protein molecules from aggregating and precipitating.

-

Disruption of the Hydration Layer: When a salt like ammonium acetate is introduced at a high concentration, its ions (NH₄⁺ and CH₃COO⁻) attract water molecules, effectively reducing the amount of "free" water available to hydrate the protein molecules.

-

Increased Hydrophobic Interactions: With the hydration layer diminished, hydrophobic regions on the surface of the protein molecules are exposed. To minimize their contact with the polar solvent, these hydrophobic patches interact with each other, leading to protein aggregation.

-

Precipitation: As the protein aggregates grow in size, they become insoluble and precipitate out of the solution.

The effectiveness of different salts in precipitating proteins is described by the Hofmeister series , which ranks ions based on their ability to stabilize or destabilize protein structures. Both the ammonium (NH₄⁺) and acetate (CH₃COO⁻) ions are positioned in this series in a way that they promote the precipitation of many proteins.

References

Determining Soil Cation Exchange Capacity: An In-depth Technical Guide to the Ammonium Acetate Method

An essential measure in soil science, Cation Exchange Capacity (CEC) quantifies the soil's ability to hold and exchange positively charged ions, or cations. This property is fundamental to soil fertility, nutrient retention, and the soil's capacity to buffer against acidification. Among the various techniques developed to measure CEC, the ammonium acetate method stands as a widely adopted standard. This technical guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the ammonium acetate method for determining soil CEC, tailored for researchers, scientists, and professionals in soil and environmental sciences.

Core Principles of Cation Exchange Capacity and the Ammonium Acetate Method

Soils are complex matrices of minerals, organic matter, water, and air. The surfaces of clay minerals and organic matter are typically negatively charged, allowing them to attract and hold positively charged ions (cations) such as calcium (Ca²⁺), magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺).[1][2][3] The total amount of these positive charges that a soil can adsorb per unit mass is its Cation Exchange Capacity.[1][4] CEC is a crucial indicator of soil fertility because it reflects the soil's ability to retain essential plant nutrients and protect groundwater from cation contamination.[2][4]

The ammonium acetate (NH₄OAc) method for determining CEC is based on the principle of ion exchange. The soil sample is saturated with a 1 M ammonium acetate solution, typically buffered at pH 7.0.[4][5] The ammonium ions (NH₄⁺) in the solution displace the native exchangeable cations (Ca²⁺, Mg²⁺, K⁺, Na⁺, etc.) from the soil's exchange sites. The excess ammonium acetate is then removed by washing with a solvent like ethanol. Finally, the adsorbed NH₄⁺ is itself displaced by another cation, typically from a potassium chloride (KCl) or sodium chloride (NaCl) solution.[5][6] The amount of displaced ammonium is then measured, which is equivalent to the soil's CEC.

Methodological Variations and Considerations

The standard ammonium acetate method is buffered at a neutral pH of 7.0.[4][5] This standardization is useful for soil classification purposes and allows for comparison across a large existing database of soil CEC values.[5] However, this buffering can lead to an overestimation of the effective CEC (CECₑ) in acidic soils, as the pH 7.0 solution can create additional pH-dependent negative charges on soil colloids that would not be present under field conditions.[5][7] For acidic soils, an unbuffered ammonium salt solution may provide a more accurate measure of the CEC under native pH.[8][9]

Conversely, for calcareous soils (pH > 7.3) containing calcium carbonate, the buffered ammonium acetate method can also be problematic. The acetate can dissolve some of the calcium carbonate, leading to an overestimation of exchangeable calcium and an inaccurate CEC value.[10][11][12][13] In such cases, alternative methods like using sodium acetate at pH 8.2 or other specialized procedures are recommended.[10][14][15]

Quantitative Data Summary

The Cation Exchange Capacity of soils can vary significantly based on soil texture, organic matter content, and the type of clay minerals present. The following tables summarize typical CEC values and the key quantitative parameters of the ammonium acetate method.

| Soil Texture / Type | Typical CEC Range (cmol(+)/kg or meq/100g) | Reference(s) |

| Light colored sands | 3 - 5 | [1] |

| Dark colored sands | 10 - 20 | [1] |

| Loams | 10 - 15 | [16] |

| Silt loams | 15 - 25 | [1][16] |

| Clay and clay loams | 20 - 50 | [16] |

| Organic soils / Muck | 50 - 100 | [1][16] |

| Parameter | Value / Concentration | Reference(s) |

| Ammonium Acetate (NH₄OAc) Saturating Solution | 1 M, buffered at pH 7.0 | [4][5] |

| Replacing Solution (e.g., Potassium Chloride) | 1 M KCl | [5] |

| Washing Solution | 95% Ethanol | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for determining soil CEC using the buffered ammonium acetate method.

Reagent Preparation

-

1 M Ammonium Acetate (NH₄OAc) Saturating Solution (pH 7.0): In a chemical fume hood, dilute 57 mL of glacial acetic acid (99.5%) with approximately 800 mL of deionized water in a 1 L volumetric flask. Add 68 mL of concentrated ammonium hydroxide (NH₄OH), mix, and allow the solution to cool. Adjust the pH to 7.0 using ammonium hydroxide or acetic acid as needed, and then dilute to a final volume of 1 L with deionized water.[5]

-

1 M Potassium Chloride (KCl) Replacing Solution: Dissolve 74.5 g of KCl in deionized water and dilute to a final volume of 1 L.[5]

-

95% Ethanol: Use analytical reagent grade ethanol.[4]

Experimental Workflow: Saturation and Leaching

This procedure can be performed using either a flask-and-funnel setup or a centrifuge method.

Flask and Buchner Funnel Method:

-

Weigh 25.0 g of air-dried soil and place it into a 500 mL Erlenmeyer flask.[5]